molecular formula C22H22O3 B188839 2,6-Bis(4-methoxybenzylidene)cyclohexanone CAS No. 6275-32-7

2,6-Bis(4-methoxybenzylidene)cyclohexanone

Cat. No.: B188839
CAS No.: 6275-32-7
M. Wt: 334.4 g/mol
InChI Key: ZYMUNTZVOUBQAI-KPNKYRRCSA-N
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Description

2,6-Bis(4-methoxybenzylidene)cyclohexanone is an organic compound with the molecular formula C22H22O3 It is known for its distinctive structure, which includes two methoxybenzylidene groups attached to a cyclohexanone core

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-methoxybenzylidene)cyclohexanone typically involves the condensation reaction between cyclohexanone and 4-methoxybenzaldehyde. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out in an ethanol solvent. The reaction mixture is refluxed for several hours to ensure complete condensation, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4-methoxybenzylidene)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 2,6-Bis(4-methoxybenzylidene)cyclohexanone involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity is attributed to its ability to induce apoptosis (programmed cell death) in cancer cells. This is achieved through the regulation of microRNA expression and the inhibition of key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis(4-methylbenzylidene)cyclohexanone
  • 2,5-Bis(4-methoxybenzylidene)cyclopentanone
  • 2,6-Bis(benzylidene)-1-cyclohexanone

Uniqueness

2,6-Bis(4-methoxybenzylidene)cyclohexanone stands out due to its specific methoxy substituents, which confer unique electronic and steric properties.

Properties

{ "1. Design of the Synthesis Pathway": "The synthesis of 2,6-Bis(4-methoxybenzylidene)cyclohexanone involves the condensation of two equivalents of 4-methoxybenzaldehyde with one equivalent of cyclohexanone in the presence of a catalytic amount of a base. The reaction is carried out under reflux in an organic solvent. The resulting product is then purified by recrystallization.", "2. Starting Materials": [ "4-methoxybenzaldehyde", "cyclohexanone", "base (such as sodium hydroxide or potassium hydroxide)", "organic solvent (such as ethanol or methanol)" ], "3. Reaction": [ "Step 1: Dissolve 4-methoxybenzaldehyde (2 equivalents) and cyclohexanone (1 equivalent) in an organic solvent (such as ethanol or methanol).", "Step 2: Add a catalytic amount of a base (such as sodium hydroxide or potassium hydroxide) to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours until the reaction is complete.", "Step 4: Cool the reaction mixture to room temperature and filter off any solid precipitate.", "Step 5: Purify the resulting product by recrystallization using a suitable solvent (such as ethanol or methanol).", "Step 6: Dry the purified product under vacuum to obtain 2,6-Bis(4-methoxybenzylidene)cyclohexanone as a white crystalline solid." ] }

CAS No.

6275-32-7

Molecular Formula

C22H22O3

Molecular Weight

334.4 g/mol

IUPAC Name

(2E,6Z)-2,6-bis[(4-methoxyphenyl)methylidene]cyclohexan-1-one

InChI

InChI=1S/C22H22O3/c1-24-20-10-6-16(7-11-20)14-18-4-3-5-19(22(18)23)15-17-8-12-21(25-2)13-9-17/h6-15H,3-5H2,1-2H3/b18-14-,19-15+

InChI Key

ZYMUNTZVOUBQAI-KPNKYRRCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\CCC/C(=C/C3=CC=C(C=C3)OC)/C2=O

SMILES

COC1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)OC)C2=O

Canonical SMILES

COC1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)OC)C2=O

6275-32-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural significance of 2,6-Bis(4-methoxybenzylidene)cyclohexanone?

A: this compound is characterized by a central cyclohexanone ring adopting an envelope conformation. [] Two aromatic rings, each substituted with a methoxy group at the para position, are attached to the cyclohexanone ring. The dihedral angle between these two outer aromatic rings is 19.3° [], influencing the molecule's overall spatial arrangement and potentially its interactions with other molecules.

Q2: How is this compound synthesized?

A: This compound is synthesized through a Claisen-Schmidt condensation reaction. [, ] This reaction involves the condensation of cyclohexanone with an aromatic aldehyde, specifically 4-methoxybenzaldehyde in this case. The reaction is typically carried out in the presence of a base like potassium hydroxide (KOH) and a solvent like ethanol.

Q3: What spectroscopic techniques are used to characterize this compound?

A3: Researchers utilize several spectroscopic methods to confirm the structure and analyze the properties of this compound:

  • NMR Spectroscopy (NMR): Both 1H-NMR and 13C-NMR are employed to identify the specific hydrogen and carbon environments within the molecule. []
  • Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups present in the compound by analyzing their characteristic vibrations. [, ]
  • UV-Vis Spectroscopy (UV-Vis): This technique is particularly useful for studying the compound's electronic transitions and its behavior as a chromophore. [, ] It was used to study the internal charge transfer (ICT) properties of the compound, particularly its reversible ICT in response to pH changes. []

Q4: Has the crystal structure of this compound been determined?

A: Yes, the crystal structure of this compound has been elucidated using single crystal X-Ray diffraction. [] This analysis provides valuable information about the three-dimensional arrangement of atoms within the molecule and its crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Q5: What potential biological activity has been investigated for this compound?

A: Research suggests that this compound and its derivatives might exhibit antidiabetic properties. [] A study investigated its potential to inhibit α-amylase, an enzyme involved in carbohydrate digestion and blood sugar regulation. []

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